2-(Propan-2-yl)thiirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthetic Routes and Reaction Conditions:
From Epoxides: One common method involves the reaction of epoxides with thiourea in a deep eutectic solvent (DES) such as urea-choline chloride.
Organocatalytic Synthesis: Another method uses 2,2,2-trifluoroacetophenone as an organocatalyst and hydrogen peroxide as an oxidant to convert substituted aromatic styrenes and other alkenes to the corresponding epoxides, which can then be transformed into thiiranes.
Industrial Production Methods:
- Industrial production methods for thiiranes often involve the use of microwave irradiation of a mixture of α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride in solvent-free conditions .
Types of Reactions:
Substitution Reactions: Thiiranes can undergo substitution reactions, such as the reaction with 2-chloromethylthiirane and 3,5-dibromo-4-nitropyrazole, leading to thiirane-thietane rearrangement.
Ring-Opening Reactions: Thiiranes can be opened by nucleophiles, such as silyl chalcogenides, in ionic liquids, resulting in β-functionalized sulfides and selenides.
Common Reagents and Conditions:
Nucleophiles: Thiiranes react with nucleophiles like thiourea, silyl sulfides, and silyl selenides.
Solvents: Reactions often occur in polar aprotic solvents like acetonitrile or in deep eutectic solvents.
Major Products:
- The major products of these reactions include β-hydroxy sulfides, thietanes, and various substituted pyrazoles .
Chemistry:
- Thiiranes are used as intermediates in organic synthesis for the preparation of sulfur-containing acyclic and heterocyclic compounds .
Biology and Medicine:
- Thiiranes have potential applications in medicinal chemistry due to their ability to form bioactive compounds. For example, they are used in the synthesis of antiviral and anticancer agents .
Industry:
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)thiirane involves its high ring strain, which makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Thietanes: Four-membered sulfur-containing rings that are less strained and less reactive compared to thiiranes.
Uniqueness:
- 2-(Propan-2-yl)thiirane is unique due to its high reactivity and ability to form a wide range of functionalized products through ring-opening reactions. Its sulfur atom imparts different chemical properties compared to its oxygen analogs, making it valuable in specific synthetic applications .
Properties
CAS No. |
51822-61-8 |
---|---|
Molecular Formula |
C5H10S |
Molecular Weight |
102.20 g/mol |
IUPAC Name |
2-propan-2-ylthiirane |
InChI |
InChI=1S/C5H10S/c1-4(2)5-3-6-5/h4-5H,3H2,1-2H3 |
InChI Key |
KJCWDNAAEQCJMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.